![molecular formula C15H21NO5S B2674677 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902939-04-1](/img/structure/B2674677.png)
2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, also known as MBX-2982, is a novel compound that has been developed for the treatment of type 2 diabetes. It belongs to a class of compounds known as GPR119 agonists, which stimulate the release of insulin from the pancreas and improve glucose uptake in peripheral tissues.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Sulfonamides, commonly known as sulfa drugs, have a rich history as antibacterial agents due to their low cost, low toxicity, and potent bioactivities against various infections. In this context, our compound shows promise. Researchers have evaluated its antibacterial potential by studying its biofilm inhibition against two pathogenic bacterial strains: Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis). Notably, this molecule was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and the second most active against E. coli (60.04%) .
Structural Insights
The compound’s structure includes a 1,4-benzodioxane ring system, which is significant in pharmacophores across various therapeutic areas. For instance, silymarin (extracted from Silybum marianum) contains a similar benzodioxane moiety and exhibits anti-hepatotoxic and antibacterial activity. Understanding the structural features of our compound can guide further drug design and optimization .
Hemolytic Study
A hemolytic study revealed that most of the new molecules incorporating this compound are mildly cytotoxic. However, their cytotoxicity remains within a safe range, suggesting their potential as safe antibacterial agents. This balance between efficacy and safety is crucial for drug development .
Enzyme Inhibition
While not the primary focus, some studies have explored the compound’s interaction with enzymes. It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. Further investigations could uncover additional therapeutic applications related to enzyme modulation .
Synthesis and Derivatives
The synthesis of this compound involves reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. Additionally, researchers have explored N-substituted derivatives by treating it with various alkyl/aralkyl halides. These derivatives may exhibit distinct properties and applications .
Other Potential Applications
While not yet fully explored, compounds containing benzodioxane fragments have been associated with anti-inflammatory, anti-helmintic, antioxidant, and anti-arthritic activities. Investigating these aspects further could reveal additional unique applications for our compound .
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-19-13-4-2-3-5-15(13)22(17,18)16-11-6-7-12-14(10-11)21-9-8-20-12/h2-5,11-12,14,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTLFNRQIKAXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.